molecular formula C18H20O2 B8563585 4-(benzyloxy)-3-(tert-butyl)benzaldehyde

4-(benzyloxy)-3-(tert-butyl)benzaldehyde

Cat. No.: B8563585
M. Wt: 268.3 g/mol
InChI Key: CJDIJPQOXKSHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-(tert-butyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzyloxy group at the 4-position and a bulky tert-butyl group at the 3-position of the aromatic ring. This compound is widely utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its structural features, including the electron-donating benzyloxy group and sterically hindering tert-butyl substituent, influence its reactivity and interactions with biological targets. For example, derivatives of this compound have shown enhanced DNA-binding properties compared to analogs with methoxy or smaller alkyl groups .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3-tert-butyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-11-15(12-19)9-10-17(16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

CJDIJPQOXKSHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde typically involves the protection of hydroxyl groups and subsequent functionalization. One common method is the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Another method involves bromination, benzyl protection, and halogen exchange reactions starting from 4-tert-octylphenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(benzyloxy)-3-(tert-butyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access. In synthetic chemistry, its reactivity is influenced by the electron-donating and steric effects of the benzyloxy and tert-butyl groups, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 4-(Benzyloxy)-3-methoxybenzaldehyde : Replacing the tert-butyl group with a methoxy group reduces steric hindrance and alters electronic properties. This substitution decreases DNA-binding affinity, as observed in molecular docking studies, where the tert-butyl group enhances hydrophobic interactions with DNA grooves .
  • 3-(Benzyloxy)benzaldehyde : Shifting the benzyloxy group to the 3-position diminishes planarity and disrupts conjugation with the aldehyde, leading to weaker π-π stacking interactions in DNA complexes .
  • 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde : Introducing a bromomethyl group at the benzyloxy side chain (evidence 15) increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the inert tert-butyl group in the target compound .

Steric and Thermodynamic Properties

  • 4-Butoxy-3-chloro-5-methoxybenzaldehyde : Chlorine and butoxy substituents introduce both steric and electronic effects, with the chlorine atom increasing polarity and the butoxy chain enhancing lipophilicity .

DNA-Binding Efficiency

  • 4-(Benzyloxy)-3-(tert-butyl)benzaldehyde derivatives exhibit superior DNA-binding due to optimal hydrophobic (tert-butyl) and π-π (benzyloxy) interactions. In contrast, methoxy analogs show 20–30% reduced binding affinity in docking studies .
  • Natural benzaldehydes (e.g., 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde) from Aspergillus terreus demonstrate anti-inflammatory activity via MAPK pathway inhibition but lack DNA-targeting capabilities, highlighting divergent biological roles .

Antimicrobial and Antioxidant Potential

  • Azo-thiazolidinone derivatives synthesized from 4-(benzyloxy)-3-(4-bromophenylazo)benzaldehyde (compound 2 in evidence 6) show moderate antimicrobial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli, attributed to the azo linkage’s redox activity .

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